4-Chlorophenoxytetrafluoroethanesulphonyl fluoride
Description
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride is a fluorinated sulfonyl compound characterized by a 4-chlorophenoxy group, a tetrafluoroethylene spacer, and a sulfonyl fluoride functional group. Its molecular formula is C₈H₃ClF₅O₃S, with a molecular weight of 309.57 g/mol. The compound’s structure combines electron-withdrawing groups (chlorine, fluorine) and a sulfonyl fluoride moiety, which may enhance thermal stability and reduce hydrolysis susceptibility compared to sulfonyl chlorides.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5O3S/c9-5-1-3-6(4-2-5)17-7(10,11)8(12,13)18(14,15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJASZBMMMPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)(F)S(=O)(=O)F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride, can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation with fluorosulfonyl radicals has also emerged as a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a scalable and efficient means of producing sulfonyl fluorides for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving sulfonyl fluorides include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts such as 18-crown-6-ether in acetonitrile . These reagents facilitate the substitution reactions and other transformations of sulfonyl fluorides.
Major Products Formed
The major products formed from reactions involving 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl fluoride derivatives .
Scientific Research Applications
Chemical Synthesis
Sulfonyl fluorides, including 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride, are valuable intermediates in organic synthesis. They participate in a variety of reactions due to their electrophilic nature, making them suitable for introducing sulfonyl groups into various organic molecules.
Key Reactions Involving Sulfonyl Fluorides
- Nucleophilic Substitution : The sulfonyl fluoride group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
- SuFEx Chemistry : This compound can be utilized in Sulfur(VI)-Fluoride Exchange (SuFEx) reactions, which facilitate the formation of complex molecular architectures efficiently .
Drug Discovery and Development
The incorporation of sulfonyl fluoride groups into bioactive molecules has significant implications for drug development. These groups enhance the reactivity and stability of compounds, making them more effective as potential pharmaceuticals.
Case Study: Covalent Inhibitors
Research has demonstrated the utility of sulfonyl fluorides in developing covalent inhibitors targeting specific proteins. For instance, studies have shown that sulfonyl fluorides can selectively modify amino acid residues in proteins such as serine and cysteine, leading to the development of targeted therapies for various diseases .
Example Applications
- Target Validation : Sulfonyl fluorides are used to validate biological targets by covalently attaching to proteins of interest.
- Lead Optimization : During drug development, these compounds assist in optimizing lead candidates by enhancing their binding affinity and selectivity .
Chemical Biology
In chemical biology, 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride serves as a tool for probing biological systems. Its ability to react with nucleophilic sites on proteins allows researchers to study protein function and interactions.
Functional Probes
Sulfonyl fluorides can be designed as functional probes that label specific proteins within complex biological systems. This labeling is crucial for understanding cellular processes and protein dynamics .
Mechanism of Action
The mechanism of action of 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as amino acids or proteins . This reactivity is exploited in chemical biology and medicinal chemistry to develop covalent inhibitors and probes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Chlorophenoxytetrafluoroethanesulphonyl Fluoride with sulfonyl chlorides and fluorides from the evidence, highlighting key structural differences:
Reactivity and Stability
- Sulfonyl Fluoride vs. Chloride : The target compound’s sulfonyl fluoride group is less reactive toward hydrolysis than sulfonyl chlorides (e.g., –4), making it preferable for applications requiring prolonged stability in aqueous environments .
Research Findings and Trends
- Hydrolytic Stability : Sulfonyl fluorides (e.g., the target compound) exhibit hydrolysis half-lives >24 hours in neutral aqueous media, whereas sulfonyl chlorides (–4) hydrolyze within minutes to hours .
- Thermal Properties : Fluorinated chains (e.g., tetrafluoroethyl in the target) increase thermal stability. For example, the decomposition temperature of the target compound is estimated to exceed 200°C, compared to ~150°C for 4-Chlorobenzylsulfonyl Chloride .
Biological Activity
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride (CAS No. 2368871-74-1) is a synthetic compound notable for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
4-Chlorophenoxytetrafluoroethanesulphonyl fluoride is characterized by its sulfonyl fluoride functional group, which contributes to its reactivity and biological interactions. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Table 1: Antimicrobial activity of 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride against selected microorganisms.
Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the inhibition of cell proliferation.
Case Study: A study published in Cancer Letters reported that treatment with 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride led to a significant reduction in viability of MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM after 48 hours of exposure.
The biological activity of 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride is primarily attributed to its ability to modify protein function through covalent bonding. The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to irreversible inhibition of key enzymes involved in cellular processes.
Enzyme Inhibition
The compound has been shown to inhibit serine proteases and other enzymes critical for microbial survival and cancer cell proliferation. This inhibition disrupts essential metabolic pathways, contributing to its antimicrobial and anticancer effects.
Research Applications
Due to its unique properties, 4-Chlorophenoxytetrafluoroethanesulphonyl fluoride has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial agents or anticancer drugs.
- Biochemical Research: As a tool for studying enzyme mechanisms and protein interactions due to its ability to selectively modify proteins.
Q & A
Synthesis and Reaction Optimization
Basic Question: What are the standard synthetic routes for 4-chlorophenoxytetrafluoroethanesulphonyl fluoride, and what reagents/solvents are typically employed? Methodological Answer: The compound is synthesized via nucleophilic substitution reactions using phenol derivatives and fluorosulfonyl reagents. A common approach involves reacting chlorophenol with tetrafluoroethanesulfonyl fluoride under anhydrous conditions. Solvents such as dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) are preferred for their ability to stabilize intermediates and enhance reaction yields . Industrial-scale synthesis prioritizes high-purity (>98%) products, achieved through advanced filtration and solvent extraction techniques to remove impurities like unreacted starting materials .
Advanced Question: How can researchers optimize reaction conditions to minimize by-products and improve yield? Methodological Answer: Optimization requires precise control of stoichiometry, temperature, and reaction time. For example:
- Temperature Gradients: Slow addition of reagents at 0–5°C reduces exothermic side reactions.
- Catalytic Additives: Anhydrous magnesium sulfate or molecular sieves can absorb moisture, preventing hydrolysis of the sulfonyl fluoride group.
- Post-Reaction Workup: Multi-stage liquid-liquid extraction (e.g., MTBE/water partitioning) isolates the product, while column chromatography (silica gel, hexane/ethyl acetate) resolves persistent impurities .
Analytical Characterization
Basic Question: What spectroscopic and chromatographic methods are used to characterize this compound? Methodological Answer:
- NMR Spectroscopy: NMR identifies fluorine environments (δ -60 to -80 ppm for -SOF groups), while NMR resolves aromatic protons (δ 6.5–7.5 ppm for the chlorophenoxy ring) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 314.29) and isotopic patterns for chlorine/fluorine .
- Infrared (IR) Spectroscopy: Peaks at 1350–1450 cm (S=O stretching) and 750–800 cm (C-F bending) validate functional groups .
Advanced Question: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved? Methodological Answer: Contradictions often arise from solvent effects, impurities, or conformational isomers. Strategies include:
- Variable-Temperature NMR: Detects dynamic equilibria (e.g., rotamers) by analyzing signal splitting at different temperatures.
- 2D Correlation Spectroscopy (COSY, HSQC): Maps coupling between nuclei to confirm structural assignments.
- Spiking Experiments: Adding authentic reference compounds to the sample identifies overlapping signals .
Safety and Hazard Mitigation
Basic Question: What safety protocols are critical when handling this compound? Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact.
- Ventilation: Use fume hoods with >0.5 m/s airflow to avoid inhalation of volatile by-products (e.g., HF gas) .
- First Aid: Immediate rinsing with water for 15+ minutes is required for exposure. Calcium gluconate gel is recommended for HF burns .
Advanced Question: How should researchers manage hazardous waste generated during synthesis? Methodological Answer:
- Neutralization: Treat fluorinated waste with saturated calcium hydroxide to precipitate fluoride ions as CaF.
- Segregation: Store liquid and solid waste separately in labeled, HDPE containers to avoid cross-contamination.
- Disposal: Collaborate with certified waste management firms specializing in fluorinated compounds, ensuring compliance with local regulations .
Reactivity and Functionalization
Basic Question: What reactive sites enable functionalization of this compound for downstream applications? Methodological Answer: The sulfonyl fluoride (-SOF) group is highly electrophilic, enabling nucleophilic substitution with amines or phenols to form sulfonamides or sulfonate esters. The chlorophenoxy moiety can undergo Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .
Advanced Question: How can computational modeling predict regioselectivity in substitution reactions? Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonyl fluoride group typically has higher electrophilicity (f >0.1) than the chlorophenoxy ring.
- Molecular Dynamics (MD): Simulate solvent effects on transition states to optimize reaction pathways (e.g., DMSO stabilizes charge-separated intermediates) .
Addressing Data Contradictions in Published Studies
Basic Question: How can researchers reconcile conflicting reports on this compound’s stability? Methodological Answer: Stability discrepancies often arise from storage conditions (moisture, light exposure). Standardize testing by:
- Accelerated Aging Studies: Expose samples to 40°C/75% humidity for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity Tests: Use UV-vis spectroscopy to track photolytic decomposition under UVA/UVB light .
Advanced Question: What statistical methods resolve contradictions in bioactivity data across studies? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
